REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[C:4]([CH3:10])[C:3]=1[CH3:11].[CH:12](O)=[O:13]>>[CH:12]([NH:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[C:4]([CH3:10])[C:3]=1[CH3:11])=[O:13]
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Name
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|
Quantity
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100 g
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Type
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reactant
|
Smiles
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NC1=C(C(=C(C=C1C)O)C)C
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Name
|
|
Quantity
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500 mL
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Type
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reactant
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Smiles
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C(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 36 hours
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Duration
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36 h
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Type
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ADDITION
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Details
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The reaction mixture was poured into ice-cold water
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Type
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FILTRATION
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Details
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The precipitated crystals were filtered
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
|
The crude crystals obtained
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Type
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CUSTOM
|
Details
|
were recrystallized from ethanol
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Name
|
|
Type
|
product
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Smiles
|
C(=O)NC1=C(C(=C(C=C1C)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.9 g | |
YIELD: PERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |